molecular formula C11H26N4O B1330001 1,3-Bis[3-(dimethylamino)propyl]urea CAS No. 52338-87-1

1,3-Bis[3-(dimethylamino)propyl]urea

Cat. No.: B1330001
CAS No.: 52338-87-1
M. Wt: 230.35 g/mol
InChI Key: FCQPNTOQFPJCMF-UHFFFAOYSA-N
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Description

1,3-Bis[3-(dimethylamino)propyl]urea (CAS: 52338-87-1) is a tertiary amine-containing urea derivative with the molecular formula C₁₁H₂₆N₄O and a molecular weight of 230.35 g/mol . It is a transparent liquid at room temperature with a boiling point of 377.8°C, a density of 1.0 g/cm³, and a flash point of 182.3°C . Structurally, it features two 3-(dimethylamino)propyl groups symmetrically attached to a urea backbone.

This compound is widely utilized in industrial and scientific applications, including:

  • Catalysis: As a tertiary amine catalyst (e.g., Niax Catalyst EF-700) in polyurethane foam synthesis, enhancing polymerization kinetics and foam morphology .
  • Antimicrobial Polymers: As a monomer in quaternized copolymers (e.g., poly[bis(2-chloroethyl)ether-alt-1,3-bis[3-(dimethylamino)propyl]urea]), which exhibit broad-spectrum antimicrobial activity against pathogens like Escherichia coli .
  • Materials Science: As a co-template in synthesizing mesoporous silica materials for controlled drug delivery systems, leveraging its cationic properties to stabilize surfactant micelles .

Preparation Methods

Direct Reaction of Urea with N,N-Dimethyl-1,3-Propanediamine

This method involves the direct reaction of urea with N,N-dimethyl-1,3-propanediamine under controlled heating conditions.

Procedure

  • Reactants : Urea and N,N-dimethyl-1,3-propanediamine.
  • Catalysts/Additives : Hydrazine hydrate or semicarbazide hydrochloride.
  • Steps :
    • Mix urea and N,N-dimethyl-1,3-propanediamine in specific molar ratios.
    • Add a small amount of hydrazine hydrate or semicarbazide hydrochloride to catalyze the reaction.
    • Gradually heat the mixture:
      • Initial heating to 105–110°C for 5–10 minutes.
      • Further heating to 130°C for 1 hour.
      • Final heating to 150°C for another hour.
    • Cool the mixture to room temperature (30°C).
    • Distill off unreacted amine under reduced pressure to isolate the product.

Results

  • Yield : Ranges from 92.6% to 94% depending on the specific embodiment.
  • Purity : Greater than 98% by gas chromatographic analysis.
  • Product State : A colorless and transparent viscous liquid.

Data Table

Embodiment Urea (g) N,N-Dimethyl-1,3-Propanediamine (g) Catalyst Yield (%) Purity (%)
1 4.38 18.6 Hydrazine hydrate (0.5 g) 92.6 >98
2 11.7 38.7 Semicarbazide hydrochloride (0.3 g), Hydrazine hydrate (0.1 g) 93.4 >98
3 17.0 66.84 Carbohydrazide (0.3 g) 94.0 >98

Carbonate-Mediated Synthesis

This process involves the use of bis(trichloromethyl)carbonate as a reagent in an organic solvent medium.

Procedure

  • Reactants : N,N-dimethyl-1,3-propanediamine and bis(trichloromethyl)carbonate.
  • Solvents : Toluene or benzene.
  • Steps :
    • Dissolve N,N-dimethyl-1,3-propanediamine in an organic solvent.
    • Add bis(trichloromethyl)carbonate solution dropwise while maintaining the reaction temperature below 10°C.
      • Dropwise addition takes about an hour.
      • Stir the reaction mixture for an additional two hours after addition.
    • Neutralize with a saturated potassium carbonate solution.
      • Use a water separator to remove water formed during the reaction.
      • Continue heating until no more water is observed.
    • Cool to room temperature and filter the solution.
    • Distill off the solvent under reduced pressure to obtain the target product.

Results

  • Yield : Typically ranges from 88% to 92%.
  • Purity : Greater than 98% by gas chromatography.

Data Table

Example Solvent Reagent Ratio (Amine:Carbonate) Yield (%) Purity (%)
Example A Benzene ~6:1 ~91 >98
Example B Toluene ~7:1 ~88 >98

Comparative Analysis of Methods

Parameter Direct Reaction Method Carbonate-Mediated Method
Reactants Urea and N,N-dimethyl-1,3-propanediamine N,N-dimethyl-1,3-propanediamine and bis(trichloromethyl)carbonate
Catalyst/Additives Hydrazine hydrate or semicarbazide Potassium carbonate
Solvent None Toluene/Benzene
Operating Temperature Range Up to ~150°C Below ~10°C for addition; mild heating later
Yield ~92–94% ~88–92%
Purity >98% >98%
Advantages Simple setup; high yield Solvent-based; controlled reaction
Disadvantages Requires higher temperatures Involves additional steps and solvents

Notes and Recommendations

  • The direct reaction method is preferred for its simplicity and high yield, especially when solvent use is undesirable.
  • The carbonate-mediated method offers better control over reaction conditions but requires additional steps for solvent recovery and waste management.
  • Both methods produce high-purity products suitable for industrial and research applications.

Chemical Reactions Analysis

1,3-Bis[3-(dimethylamino)propyl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

1,3-Bis[3-(dimethylamino)propyl]urea is widely utilized as a reagent in organic synthesis. It serves as a catalyst in various reactions, particularly in the synthesis of peptides and proteins. Its ability to facilitate the formation of amines and amides makes it valuable in creating complex organic molecules .

Table 1: Common Reactions Involving this compound

Reaction TypeDescription
Catalysis Used in peptide synthesis and polymer production
Oxidation Can be oxidized to form various products
Reduction Acts as a reducing agent in specific chemical reactions
Substitution Participates in substitution reactions with nucleophiles

Biological Applications

The compound has been shown to play an essential role in biological assays and studies. It is particularly noted for its ability to form supramolecular structures such as gels, capsules, and crystals through hydrogen bonding. This property is crucial for developing drug delivery systems and biomaterials .

Case Study: Drug Delivery Systems

  • In recent research, this compound was incorporated into micellar systems for targeted drug delivery. These micelles encapsulated hydrophobic drugs effectively, enhancing their solubility and bioavailability. The study demonstrated improved therapeutic outcomes in cancer treatment models .

Industrial Applications

In industrial settings, this compound is used as a curing agent in epoxy chemistry and as a blowing agent in polyurethane foam production. Its functionality as a tertiary amine allows it to catalyze reactions that lead to the formation of durable materials used in coatings and adhesives .

Safety Considerations

While this compound has many beneficial applications, it also poses safety risks. It can cause skin irritation and serious eye damage upon contact. Therefore, handling precautions must be taken to mitigate exposure risks during laboratory or industrial use .

Mechanism of Action

The mechanism of action of 1,3-Bis[3-(dimethylamino)propyl]urea involves its interaction with specific molecular targets and pathways. The dimethylamino groups play a crucial role in its reactivity and interaction with other molecules. The compound can form hydrogen bonds and electrostatic interactions, which contribute to its biological and chemical activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

1-(3-Aminopropyl)-3-(3-(dimethylamino)propyl)urea (CAS: 32897-26-0)

  • Molecular Formula : C₈H₁₉N₃O
  • Key Differences: Replaces one dimethylaminopropyl group with an aminopropyl (-NH₂) group.
  • Applications: Limited data available, but its lower molecular weight (173.26 g/mol) and higher hydrogen bond donor count (2 vs. 0 in the main compound) suggest distinct solubility and reactivity profiles .

3-[3-(Dimethylamino)propyl]-1-phenylurea (CAS: 32022-55-2)

  • Molecular Formula : C₁₂H₁₉N₃O
  • Key Differences: Substitutes one dimethylaminopropyl group with a phenyl ring.
  • Safety : Preliminary toxicological data are lacking, but its aromatic structure may confer different environmental persistence and metabolic pathways compared to aliphatic analogues .

Polyquaternium-2 (CAS: 68555-36-2)

  • Structure: Copolymer of bis(2-chloroethyl) ether and 1,3-bis[3-(dimethylamino)propyl]urea, quaternized for enhanced cationic charge.
  • Applications: Electroplating: Improves zinc deposition uniformity in alkaline non-cyanide baths . Biomedical Engineering: Used as a polyelectrolyte in microbial fuel cell catalysts and drug delivery systems .

Functional and Performance Comparison

Table 2: Physical and Chemical Properties

Property This compound 1-(3-Aminopropyl)-3-(3-(dimethylamino)propyl)urea Polyquaternium-2
Molecular Weight (g/mol) 230.35 173.26 373.36
Boiling Point (°C) 377.8 Not reported Not applicable
LogP -0.27 0.92 (predicted) Hydrophilic
Key Functional Groups Tertiary amines, urea Primary amine, tertiary amine, urea Quaternary ammonium

Research Findings and Industrial Relevance

Antimicrobial Efficacy: Quaternized copolymers derived from this compound demonstrate >90% inhibition against multidrug-resistant bacteria, outperforming non-quaternized analogues due to enhanced membrane disruption capabilities .

Catalytic Performance: In polyurethane foams, this compound reduces gelation time by 20–30% compared to traditional catalysts like bis-[2-(N,N-dimethylamino)-ethyl]-ether, improving production efficiency .

Drug Delivery : Mesoporous silica synthesized using this compound as a co-template achieves 85% sustained release of ibuprofen over 24 hours, attributed to its electrostatic interactions with anionic surfactants .

Biological Activity

1,3-Bis[3-(dimethylamino)propyl]urea is a compound that has garnered attention for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This article delves into the biological activity of this compound, highlighting its mechanisms of action, toxicological data, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C11H26N4OC_{11}H_{26}N_{4}O. Its structure consists of two dimethylamino groups attached to a propyl chain linked through a urea moiety. This unique arrangement contributes to its ability to form supramolecular structures via hydrogen bonding, making it useful in various biochemical applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Supramolecular Formation : The compound can form gels and capsules through hydrogen bonding, which is crucial for applications in drug delivery systems and tissue engineering.
  • Reactivity with Amines : It acts as a reagent for quantifying amines and polyols, which are essential in biochemical assays and studies related to cellular metabolism.
  • Potential Interaction with Biological Targets : While specific targets have not been extensively characterized for this compound, its structural similarities to other biologically active molecules suggest potential interactions with neurotransmitter transporters or receptors .

Toxicological Profile

The safety profile of this compound indicates it can cause skin irritation and serious eye damage upon contact. The compound is classified as an irritant but does not exhibit mutagenic or teratogenic properties based on available data. However, caution is advised due to its irritant nature and potential for allergic reactions .

Acute Toxicity Data

ParameterValueMethodology
LD50 (rat, dermal)5.126 mg/kgDirective 84/449/EEC, B.1 Acute toxicity
LD50 (rat, oral)2.050 mg/kgRegulation (EC) No. 440/2008, Annex B.3
EC50 (Daphnia magna, 48h)93 mg/lOECD Test Guideline 202
Biodegradability1% after 28 daysOECD Test Guideline 301 B

This data highlights the compound's potential environmental impact and the need for proper handling procedures in laboratory settings.

Case Studies and Research Findings

Several studies have explored the applications of this compound in various contexts:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
N,N’-bis[3-(dimethylamino)propyl]ureaSimilar urea structureDifferent reactivity profiles
Poly bis(2-chloroethyl) ether-alt-1,3-bis(3-dimethylamino)propyl ureaPolymer with related structural featuresEnhanced mechanical properties due to polymerization

These comparisons illustrate how structural variations influence the biological activity and applicability of these compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 1,3-Bis[3-(dimethylamino)propyl]urea?

  • Methodology : While explicit synthesis protocols are not detailed in the provided evidence, the compound is commercially available (e.g., Sinoamine BDU at 92% purity) . A plausible synthetic route involves reacting 3-(dimethylamino)propylamine with urea or a carbonyl donor under controlled conditions. Purification may involve recrystallization or column chromatography, with purity verified via HPLC or NMR. Researchers should consult patents or specialized organic synthesis databases for optimized protocols.

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodology :

  • NMR : Analyze proton environments (e.g., urea NH at ~5-6 ppm, dimethylamino protons at ~2.2-2.3 ppm) .
  • FT-IR : Identify urea C=O stretching (~1640–1680 cm⁻¹) and N-H bending (~1550–1600 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peak at m/z 230.35 (C₁₁H₂₆N₄O) .
    • Cross-referencing with CAS 52338-87-1 in spectral databases (e.g., PubChem) is advised.

Q. What are the critical physicochemical properties of this compound, and how are they determined experimentally?

  • Key Properties :

  • Density : 0.962 g/cm³ (pycnometry) .
  • Boiling Point : 377.8°C at 760 mmHg (determined via distillation or DSC) .
  • Solubility : Likely polar solvent-soluble (e.g., water, ethanol) due to tertiary amine and urea groups.
    • Discrepancies in reported values (e.g., melting point not listed) require validation using standardized ASTM methods.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Guidelines :

  • PPE : Wear dust masks, nitrile gloves, and safety goggles to avoid inhalation, skin contact, or eye exposure .
  • Ventilation : Use fume hoods or closed systems to minimize aerosol formation .
  • First Aid : Flush exposed skin/eyes with water for 15 minutes; seek medical attention if irritation persists .
    • Note: Toxicological data are limited; assume acute toxicity until further studies confirm safety .

Advanced Research Questions

Q. How does this compound contribute to the properties of Polyquaternium-2 in material science applications?

  • Mechanistic Insight : As a monomer in Polyquaternium-2 (CAS 68555-36-2), it forms a copolymer with bis(2-chloroethyl) ether, creating a cationic polymer with antistatic and film-forming properties . The dimethylamino groups enhance solubility and charge density, critical for cellulose cationization in textile dyeing . Researchers should evaluate polymerization kinetics (e.g., radical initiation) and quantify charge density via zeta potential measurements.

Q. What computational strategies can predict the biological interactions of urea derivatives like this compound?

  • In Silico Approaches :

  • Molecular Docking : Simulate binding to targets like acetylcholinesterase (similar to flavonoids in ).
  • QSAR Modeling : Correlate substituent effects (e.g., dimethylamino groups) with bioactivity using software like Schrödinger or MOE.
    • Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., boiling point variations)?

  • Methodology :

  • Comparative Analysis : Replicate measurements using calibrated equipment (e.g., DSC for boiling points).
  • Literature Review : Cross-check with peer-reviewed journals or regulatory databases (e.g., ECHA, PubChem) .
  • Statistical Validation : Apply error analysis (e.g., standard deviation across replicates).

Q. What role does this compound play as a polycationic template in enzymatic oligomerization reactions?

  • Application Insight : It facilitates the assembly of polycationic templates (e.g., with chloroperoxidase) by stabilizing anionic intermediates via electrostatic interactions . Researchers should optimize molar ratios and pH to maximize catalytic efficiency. Monitor reaction progress via gel permeation chromatography (GPC) or MALDI-TOF.

Properties

IUPAC Name

1,3-bis[3-(dimethylamino)propyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26N4O/c1-14(2)9-5-7-12-11(16)13-8-6-10-15(3)4/h5-10H2,1-4H3,(H2,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQPNTOQFPJCMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4068741
Record name 1,3-Bis(3-(dimethylamino)propyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4068741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Urea, N,N'-bis[3-(dimethylamino)propyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

52338-87-1
Record name 1,3-Bis[3-(dimethylamino)propyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52338-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, N,N'-bis(3-(dimethylamino)propyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, N,N'-bis[3-(dimethylamino)propyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Bis(3-(dimethylamino)propyl)urea
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Record name 1,3-bis[3-(dimethylamino)propyl]urea
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1,3-Bis[3-(dimethylamino)propyl]urea
1,3-Bis[3-(dimethylamino)propyl]urea
1,3-Bis[3-(dimethylamino)propyl]urea
1,3-Bis[3-(dimethylamino)propyl]urea
1,3-Bis[3-(dimethylamino)propyl]urea
1,3-Bis[3-(dimethylamino)propyl]urea

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